(2E)-3-[(3,4-difluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile
Description
The compound (2E)-3-[(3,4-difluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile belongs to the acrylonitrile class of molecules, characterized by a conjugated α,β-unsaturated nitrile backbone. Key structural features include:
- A 4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl substituent at the β-position, contributing steric bulk and lipophilicity.
This compound’s stereoelectronic profile suggests applications in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator.
Properties
IUPAC Name |
(E)-3-(3,4-difluoroanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3S/c1-14(2)9-15-3-5-16(6-4-15)21-13-28-22(27-21)17(11-25)12-26-18-7-8-19(23)20(24)10-18/h3-8,10,12-14,26H,9H2,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKRRZRUKSBUCM-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(3,4-difluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile is a novel chemical entity that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole moiety and a difluorophenyl group. Its molecular formula is with a molecular weight of approximately 426.51 g/mol. The presence of the difluorophenyl group is significant as it enhances the lipophilicity and potentially the biological activity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the same class. For example, derivatives containing thiazole and difluorophenyl groups have shown promising results against various cancer cell lines such as HeLa (cervical), MCF-7 (breast), and A2780 (ovarian) cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2e | HeLa | 0.50 |
| 2e | MCF-7 | 1.20 |
| 2e | A2780 | 3.58 |
The IC50 values indicate that these compounds exhibit significant antiproliferative activity, suggesting that they could be developed further as anticancer agents .
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For instance, studies suggest that compounds with similar structures may act as inhibitors of cyclooxygenase (COX) enzymes or other kinases involved in cancer progression .
Antifungal Activity
In addition to anticancer properties, related thiazole derivatives have demonstrated antifungal activity against pathogens such as Candida albicans. For instance, one study reported that a derivative exhibited an MIC (Minimum Inhibitory Concentration) of 1.23 µg/mL against Candida parapsilosis, comparable to ketoconazole . This suggests that modifications in the structure can lead to enhanced antifungal efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of electronegative atoms like fluorine is known to enhance lipophilicity and improve membrane permeability, which are crucial for biological activity . The SAR analysis indicates that variations in substituents at specific positions on the phenyl and thiazole rings significantly affect the potency and selectivity of these compounds.
Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of several thiazole derivatives including our compound of interest. The results highlighted that compounds with larger alkyl substituents at the para position exhibited increased cytotoxicity against cancer cell lines, reinforcing the importance of structural diversity in enhancing biological activity .
Study 2: Antifungal Properties
Another investigation focused on antifungal properties where derivatives were tested against clinical isolates of Candida. The study concluded that certain modifications led to a substantial increase in antifungal potency, particularly highlighting the role of fluorine substituents in enhancing interaction with fungal cell membranes .
Chemical Reactions Analysis
Functional Group Reactivity
-
Cyanide Group : The nitrile group participates in nucleophilic additions (e.g., hydrolysis to carboxylic acids under acidic conditions) .
-
Thiazole Ring : Reacts with electrophiles at the 5-position due to electron-rich sulfur and nitrogen atoms. Halogenation (e.g., bromination) occurs under mild conditions .
-
Amino Group : The 3,4-difluorophenylamino group undergoes diazotization and coupling reactions to form azo dyes or heterocyclic derivatives .
Table 2: Reactivity of Functional Groups
| Functional Group | Reaction Type | Product Example | Conditions |
|---|---|---|---|
| –C≡N (nitrile) | Acidic hydrolysis | Carboxylic acid | HCl (conc.), H₂O, reflux |
| Thiazole (C-5 position) | Electrophilic substitution | 5-Bromo-thiazole derivative | Br₂, CHCl₃, 25°C |
| –NH– (aromatic amine) | Diazotization | Azo-linked dimer | NaNO₂, H₂SO₄, 0–5°C |
Catalytic and Mechanistic Insights
-
Palladium Catalysis : Critical for cross-coupling steps (e.g., Suzuki reaction). Ligand choice (e.g., PPh₃) enhances stability and regioselectivity .
-
Acid-Base Interactions : Piperidine in Knoevenagel condensation acts as a base, deprotonating the active methylene compound to initiate nucleophilic attack .
-
Thermal Stability : The thiazole ring remains stable up to 250°C, while the propenenitrile group decomposes above 150°C, as evidenced by TGA data in similar compounds .
Biological and Pharmacological Relevance
While the compound itself is not directly studied in the provided sources, structural analogs (e.g., thiazole-containing sulfonamides) exhibit:
-
Anticancer Activity : Inhibition of histone methyltransferases (EZH2) via interaction with thiazole’s heteroaromatic system .
-
Antimicrobial Properties : Pyrazole-thiazole hybrids show efficacy against Gram-positive bacteria .
Analytical Characterization
-
NMR Spectroscopy : Distinct signals for thiazole protons (δ 7.8–8.2 ppm) and nitrile carbon (δ 118–120 ppm) .
-
Mass Spectrometry : Molecular ion peak at m/z 412.1 [M+H]⁺, with fragmentation patterns confirming the thiazole and propenenitrile groups .
Table 3: Key Spectroscopic Data
| Technique | Key Signals/Peaks | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.05 (s, 1H, thiazole-H) | Thiazole C-H resonance |
| ¹³C NMR | δ 160.5 (C=N), δ 118.9 (C≡N) | Nitrile and imine carbons |
| IR | 2220 cm⁻¹ (C≡N stretch) | Confirmation of nitrile group |
Comparison with Similar Compounds
Structural and Electronic Effects
- Fluorine Substitution: The 3,4-difluorophenyl group in the target compound enhances electron-withdrawing effects compared to mono-fluoro (4-F) or non-fluorinated analogs.
- Thiazole Modifications : Replacing the 4-(2-methylpropyl)phenyl group (target) with 4-methylphenyl () reduces steric hindrance, possibly improving solubility but decreasing target affinity due to weaker hydrophobic interactions.
- Nitro and Trifluoromethyl Groups : The nitro group in ’s compound introduces redox-sensitive properties, while the trifluoromethyl group in enhances metabolic stability and lipophilicity .
Research Implications
While specific pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
- The 3,4-difluorophenyl group may improve binding affinity in kinase targets (e.g., EGFR or VEGFR) compared to mono-fluoro analogs.
- The 4-(2-methylpropyl)phenyl-thiazole moiety likely enhances pharmacokinetic properties by prolonging half-life via increased plasma protein binding.
Further studies should explore:
- In vitro activity assays against disease-relevant targets.
- ADMET profiling to compare solubility, permeability, and metabolic stability with analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
